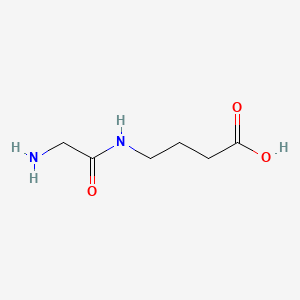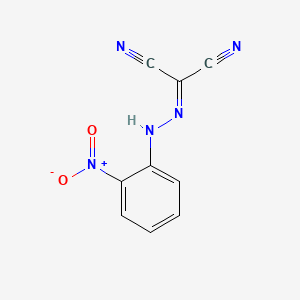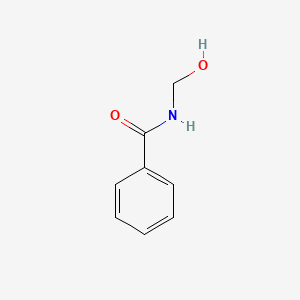
1,3-Diphenylpropan-2-amine hydrochloride
Vue d'ensemble
Description
1,3-Diphenylpropan-2-amine hydrochloride, also known by other names such as alpha-benzylphenethylamine hydrochloride , is a chemical compound with the molecular formula C15H18ClN . It is a white crystalline powder and belongs to the class of arylalkylamines . This compound has been studied for its potential pharmacological properties and applications .
Synthesis Analysis
The synthesis of 1,3-Diphenylpropan-2-amine hydrochloride involves the reaction of 1,3-diphenylpropan-2-amine (the parent compound) with hydrochloric acid (HCl) . The resulting hydrochloride salt is the crystalline form commonly encountered in research and applications. The synthetic route typically follows established protocols and can be carried out in a laboratory setting .
Molecular Structure Analysis
H | H3C - CH(CH3) - NH2 · HCl | | Ph Ph Chemical Reactions Analysis
1,3-Diphenylpropan-2-amine hydrochloride may participate in various chemical reactions, including reductive amination , alkylation , and deprotonation . These reactions can lead to the formation of derivatives or modifications of the parent compound. Researchers have explored its reactivity in the context of drug development and organic synthesis .
Applications De Recherche Scientifique
Pharmacology
1,3-Diphenylpropan-2-amine hydrochloride: has been identified as a compound with significant pharmacological potential. It exhibits properties that make it a candidate for further exploration as a CYP1A2 and CYP2C19 inhibitor , which are enzymes involved in drug metabolism . This suggests its potential use in the development of new therapeutic agents that can modulate enzyme activity to enhance the efficacy of certain drugs or reduce their toxicity.
Organic Synthesis
In organic chemistry, 1,3-Diphenylpropan-2-amine hydrochloride serves as a building block for the synthesis of complex molecules. It is used in amide synthesis by acylation , a fundamental reaction for creating a wide array of amides, which are key components in many pharmaceuticals . The compound’s structure allows for the introduction of phenyl groups into target molecules, which can significantly alter the chemical and physical properties of the synthesized compounds.
Material Science
Derivatives of 1,3-Diphenylpropan-2-amine hydrochloride are used in material science, particularly in the creation of bifunctional molecules . These molecules have applications in the treatment of cardiovascular diseases and are also used in the development of novel materials with specific desired properties .
Analytical Chemistry
In analytical chemistry, 1,3-Diphenylpropan-2-amine hydrochloride is utilized for its reactivity in forming derivatives that are suitable for spectroscopic analysis . It can be used to create standards and reagents that help in the identification and quantification of various substances within a sample .
Biochemistry Research
The compound plays a role in biochemistry research where it is used in fluorogenic reactions for the detection of primary amines in biological systems. This is particularly useful in neurological studies where the detection and quantification of neurotransmitters are crucial .
Environmental Science
While specific applications of 1,3-Diphenylpropan-2-amine hydrochloride in environmental science are not directly mentioned in the search results, compounds like this can be involved in the study of environmental pollutants . Their interactions with various elements in the ecosystem can provide insights into the environmental fate of chemical substances .
Mécanisme D'action
Target of Action
It is known to inhibit several cytochrome p450 enzymes, includingCYP1A2 and CYP2C19 .
Mode of Action
Its inhibitory effects onCYP1A2 and CYP2C19 enzymes suggest that it may interfere with the metabolism of drugs and other substances that are substrates of these enzymes .
Biochemical Pathways
Given its inhibitory effects onCYP1A2 and CYP2C19 , it can be inferred that it may impact the metabolic pathways involving these enzymes .
Pharmacokinetics
1,3-Diphenylpropan-2-amine hydrochloride exhibits high gastrointestinal (GI) absorption and is permeable to the blood-brain barrier (BBB) . Its lipophilicity, as indicated by Log Po/w values, suggests that it has good membrane permeability . Its skin permeation is low .
Result of Action
Its inhibitory effects onCYP1A2 and CYP2C19 suggest that it may alter the pharmacokinetics of drugs metabolized by these enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Diphenylpropan-2-amine hydrochloride. For instance, its solubility in water can affect its bioavailability and distribution in the body . Furthermore, it should be stored in a cool, dry, well-ventilated area away from incompatible substances .
Propriétés
IUPAC Name |
1,3-diphenylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10,15H,11-12,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTFEJUFBPIDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4275-43-8 (Parent) | |
| Record name | Phenethylamine, alpha-benzyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007763964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30228290 | |
| Record name | Phenethylamine, alpha-benzyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808642 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3-Diphenylpropan-2-amine hydrochloride | |
CAS RN |
7763-96-4 | |
| Record name | Benzeneethanamine, α-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7763-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylamine, alpha-benzyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007763964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethylamine, alpha-benzyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B1197104.png)




![Benzenesulfonic acid, 5-[(4-amino-5-methoxy-2-methylphenyl)azo]-2-methoxy-](/img/structure/B1197110.png)




